3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide is a complex organic compound with significant potential in various scientific applications. This compound features a unique structure that incorporates both thiophene and phenylthio groups, which are known for their interesting chemical properties. The molecular formula for this compound is , and it has a molecular weight of approximately .
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is often utilized in research settings due to its unique structural features and potential biological activities.
This compound falls under the category of amides, specifically tertiary amides, due to the presence of the amide functional group. The incorporation of thiophene moieties classifies it as a heterocyclic compound, which is significant in medicinal chemistry for drug design.
The synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide typically involves the reaction of an appropriate thiophene derivative with a phenylthio-containing amine. A common method includes the use of dichloromethane as a solvent, along with bases such as triethylamine or pyridine to facilitate the reaction .
The molecular structure of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide features:
The canonical SMILES representation for this compound is C1CC1C(CNC(=O)CCSC2=CC=CS2)(C3=CC=CS3)O
, which provides insight into its connectivity and functional groups . Additionally, its InChI key is WWEFXKBIKDJCBB-UHFFFAOYSA-N
, which can be used for database searches.
The compound can participate in various chemical reactions typical of amides and thiophene derivatives:
These reactions are often facilitated under acidic or basic conditions depending on the desired product. For instance, introducing further substituents onto the thiophene rings may require specific electrophiles or catalysts.
The mechanism of action for 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide in biological systems can involve:
While specific data on biological activity may be limited, compounds with similar structures have been studied for their potential as anti-inflammatory or anticancer agents.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the identity and purity of this compound during synthesis.
3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: